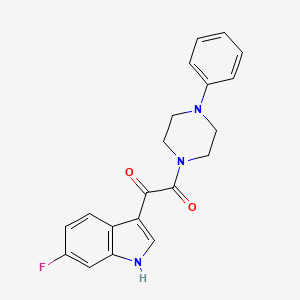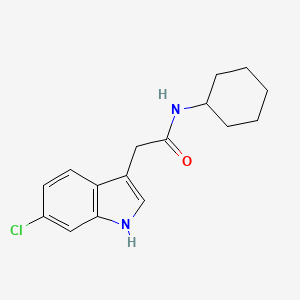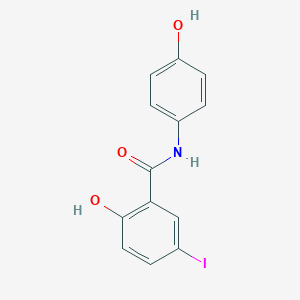
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6) in macrophages, indicating its potential as an anti-inflammatory agent. In neurological disorder research, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of AKT (protein kinase B), which is involved in cell survival and proliferation. It has also been found to inhibit the activity of STAT3 (signal transducer and activator of transcription 3), which is involved in the regulation of cell growth and survival.
In inflammation research, this compound has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a key role in the production of inflammatory cytokines. In neurological disorder research, this compound has been found to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the invasion and migration of cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory pathways.
In neurological disorder research, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several future directions for the research of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide. One direction is to further explore its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Further studies are also needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This will help in the design of more targeted experiments to fully explore its potential applications. Additionally, studies are needed to determine the optimal dosage and potential side effects of this compound to ensure its safety for human use.
Conclusion
In conclusion, 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully explore its potential applications and to determine its safety for human use.
合成法
The synthesis of 6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-fluoro-1-benzothiophene-2-carboxylic acid with 4-amino-1H-pyrazole in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.
特性
IUPAC Name |
6-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-2-1-7-3-11(18-10(7)4-8)12(17)16-9-5-14-15-6-9/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWAEASTJIUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)



![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)